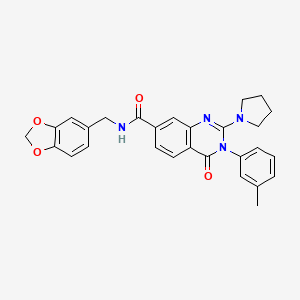

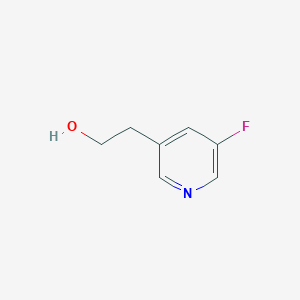

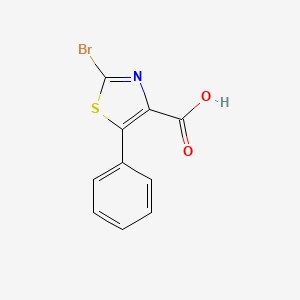

![molecular formula C20H17FN6O3 B2896207 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 847383-18-0](/img/structure/B2896207.png)

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold can be used as the template for designing new LSD1 inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . This gives 7-aryl-3-phenyl-3H-1, 2, 3-triazolo -pyrimidines .Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, has been identified as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been designed for potential use in positron emission tomography (PET) imaging due to a fluorine atom in their structure, allowing for labeling with fluorine-18. This development enables in vivo imaging and could be significant in diagnosing and monitoring diseases (Dollé et al., 2008).

Anticancer and Antiproliferative Activities

Modifications of similar compounds, specifically N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have shown remarkable anticancer effects and toxicity when orally administered. By replacing the acetamide group with an alkylurea moiety, a series of derivatives were synthesized with potent antiproliferative activities, reduced acute oral toxicity, and efficacy in inhibiting tumor growth in mouse models. These findings suggest the potential of these compounds as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated analogs of triazolopyrimidines and related structures for antimicrobial and antifungal activities. For instance, derivatives have been shown to possess significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds could represent a new class of antimicrobial agents, addressing the increasing issue of antibiotic resistance (S. Lahmidi et al., 2019; Nada M. Abunada et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling .

Mode of Action

The compound interacts with USP28 by binding to its active site, thereby inhibiting its protease activity . This inhibition prevents the deubiquitination of USP28’s substrates, leading to their degradation and ultimately affecting the cellular processes they are involved in .

Biochemical Pathways

The inhibition of USP28 affects several biochemical pathways. For instance, it can disrupt the cell cycle by preventing the deubiquitination and stabilization of proteins like Claspin, which is essential for DNA replication and the DNA damage response .

Result of Action

By inhibiting USP28, the compound can induce changes at the molecular and cellular levels. For example, it can lead to the degradation of proteins that are normally stabilized by USP28, disrupting cellular processes and potentially leading to cell cycle arrest .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O3/c1-30-15-7-4-6-14(9-15)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-2-3-8-16(13)21/h2-9,12H,10-11H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYNOVTYHLVALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

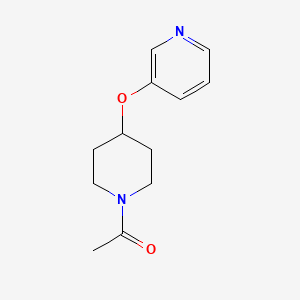

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)

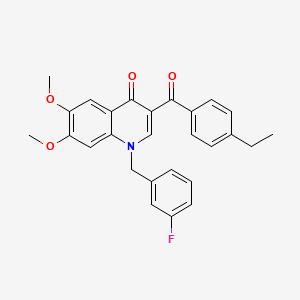

![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)

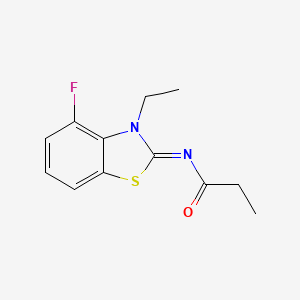

![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)

![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)